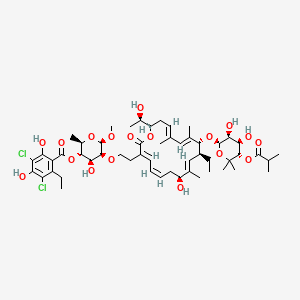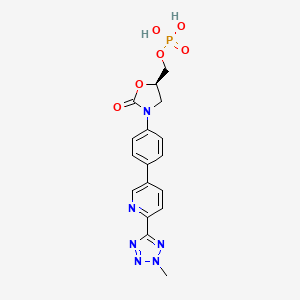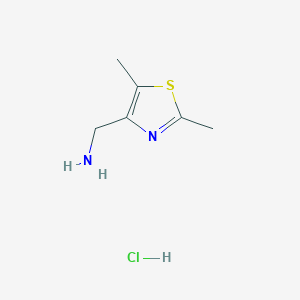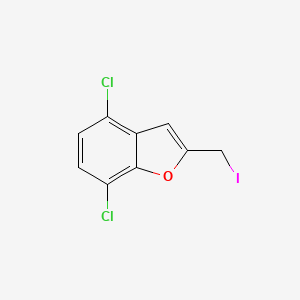![molecular formula C49H61NO6Si B13860537 6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide](/img/structure/B13860537.png)
6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide is a complex organic compound with a variety of applications in scientific research and industry. This compound features a tert-butyl(dimethyl)silyl group, multiple phenylmethoxy groups, and a hexanamide backbone, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide typically involves multiple steps, starting from commercially available precursors. The process often includes protection and deprotection steps, as well as various coupling reactions. For instance, the tert-butyl(dimethyl)silyl group can be introduced using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole . The phenylmethoxy groups are usually introduced through etherification reactions using phenylmethanol and a suitable activating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The phenylmethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The silyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylmethoxy groups can yield benzaldehyde or benzoic acid derivatives .
科学的研究の応用
6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide involves its interaction with specific molecular targets and pathways. The silyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The phenylmethoxy groups can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s reactivity and binding properties .
類似化合物との比較
Similar Compounds
tert-Butyl(dimethyl)silyloxy derivatives: These compounds share the silyl protecting group and exhibit similar reactivity.
Phenylmethoxy-substituted amides: These compounds have similar functional groups and can undergo comparable chemical reactions
Uniqueness
6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide is unique due to its combination of multiple phenylmethoxy groups and a silyl protecting group, providing a versatile platform for various chemical transformations and applications .
特性
分子式 |
C49H61NO6Si |
|---|---|
分子量 |
788.1 g/mol |
IUPAC名 |
6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide |
InChI |
InChI=1S/C49H61NO6Si/c1-38(32-39-22-12-7-13-23-39)50-48(51)47(55-36-43-30-20-11-21-31-43)46(54-35-42-28-18-10-19-29-42)45(53-34-41-26-16-9-17-27-41)44(37-56-57(5,6)49(2,3)4)52-33-40-24-14-8-15-25-40/h7-31,38,44-47H,32-37H2,1-6H3,(H,50,51) |
InChIキー |
PWTFCXHALSMIMN-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=CC=C1)NC(=O)C(C(C(C(CO[Si](C)(C)C(C)(C)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


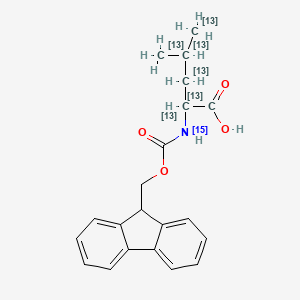
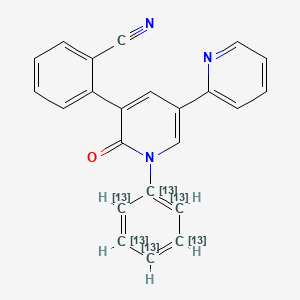
![2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)-1,1,2,2-tetradeuterioethoxy]ethanol;(E)-but-2-enedioic acid](/img/structure/B13860462.png)
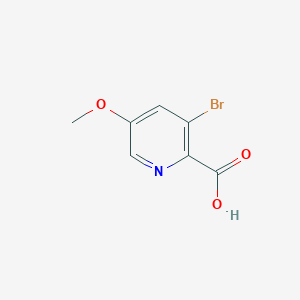
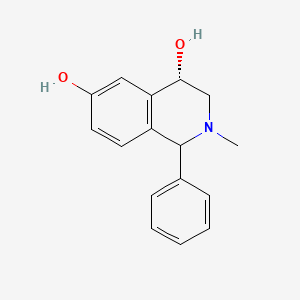
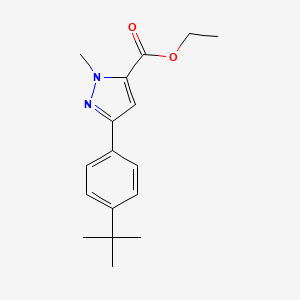
![2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B13860499.png)
![tert-Butyl 4-(6-ethylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13860502.png)
![5-bromo-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13860507.png)
